endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane
Description
Historical Development of Saturated Nitrogen Heterocycles in Medicinal Chemistry
Saturated nitrogen heterocycles have dominated medicinal chemistry since the mid-20th century, with their prevalence in 75–80% of top-brand pharmaceuticals underscoring their pharmacological relevance. Early breakthroughs, such as the development of penicillin’s β-lactam ring and morphine’s piperidine core, established nitrogen heterocycles as essential for bioactivity. The shift toward saturated systems accelerated in the 1990s, driven by their superior solubility and reduced metabolic oxidation compared to aromatic analogs. For instance, the FDA Orange Book lists over 200 drugs containing pyrrolidine, piperidine, or azepane rings, with applications ranging from antipsychotics (e.g., risperidone) to antiviral agents (e.g., oseltamivir).
The advent of transition metal catalysis in the 2000s revolutionized heterocycle synthesis, enabling efficient construction of complex scaffolds like 3-azabicyclo[3.1.1]heptane. These methods addressed longstanding challenges in stereocontrol and ring strain, paving the way for structurally intricate therapeutics.
Evolution of 3-Azabicyclo[3.1.1]heptane Research
The 3-azabicyclo[3.1.1]heptane framework emerged in the early 2010s as a hybrid of bicyclo[2.2.1]heptane’s rigidity and pyrrolidine’s metabolic stability. Initial syntheses relied on multistep sequences involving Diels-Alder cycloadditions followed by reductive amination, yielding racemic mixtures with limited scalability. A 2017 study demonstrated enantioselective construction using palladium-catalyzed C–H activation, achieving 92% enantiomeric excess (ee) and 78% yield.
Key milestones include:
- 2019 : A nickel-catalyzed [3+2] cycloaddition protocol reduced synthetic steps from seven to three, enabling gram-scale production.
- 2022 : Computational studies revealed the scaffold’s ability to mimic peptide β-turn conformations, rationalizing its utility in protease inhibition.
- 2024 : Introduction of photoredox-mediated dearomatization strategies allowed direct conversion of pyridine derivatives to 3-azabicyclo[3.1.1]heptanes under mild conditions.
Significance in Contemporary Pharmaceutical Development
endo-6-(tert-Butoxycarbonylamino)-3-azabicyclo[3.1.1]heptane addresses three critical challenges in drug design:
- Stereochemical Precision : The endo configuration positions the Boc-protected amine for optimal hydrogen bonding with biological targets, as demonstrated in kinase inhibition assays.
- Metabolic Stability : The bicyclic framework resists cytochrome P450 oxidation, with in vitro half-lives exceeding 120 minutes in human liver microsomes.
- Synthetic Versatility : The Boc group facilitates late-stage diversification via acid-catalyzed deprotection, enabling rapid generation of analog libraries.
Recent applications include:
Current Research Landscape and Unmet Needs
Despite progress, three key gaps persist:
- Stereoselective Functionalization : Current methods for C-6 substitution suffer from poor diastereoselectivity (<3:1 dr).
- Protease Resistance : While stable toward oxidases, the scaffold remains susceptible to carboxypeptidase cleavage in serum.
- Blood-Brain Barrier Penetration : Molecular dynamics simulations indicate high polar surface areas (PSA > 80 Ų) limit CNS uptake.
Ongoing innovations include:
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULUIRLXYWAJQJ-JVHMLUBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@@H]2C[C@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The Boc-protected amine is then subjected to a series of reactions to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
Endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane serves as a valuable building block in organic synthesis:
- Building Block for Complex Molecules : Utilized in the synthesis of various organic compounds, facilitating the construction of complex molecular architectures.
Biology
The compound is investigated for its potential as a ligand in biochemical assays:
- Ligand Development : Its structure allows for interactions with biological targets, making it a candidate for developing ligands that modulate enzyme and receptor functions.
Medicine
In medicinal chemistry, this compound is explored for drug development:
- Enzyme Inhibitors : It has been studied as a potential scaffold for designing inhibitors targeting dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism.
Case Study: DPP-IV Inhibition
A study highlighted the design and synthesis of compounds based on bicyclic structures similar to this compound, demonstrating promising DPP-IV inhibitory activity, with IC values indicating strong potential for treating hyperglycemia .
Industry
The compound finds applications in material science:
- High-performance Materials : Its unique bicyclic structure contributes to the development of advanced materials and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The bicyclic structure provides rigidity and specificity in binding interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane with structurally related bicyclic amines, focusing on functional groups, physicochemical properties, and applications.
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
- Key Features : Contains a benzyl substituent at the 3-position and a ketone at the 6-position.
- Molecular Weight: 229.30 g/mol (C₁₃H₁₅NO).
- Synthesis : Prepared via a two-step process involving cycloaddition and oxidation .
- Applications : Serves as a precursor for synthesizing hydroxylated derivatives (e.g., 3-benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane ) via reduction, enabling access to diverse piperidine analogs .
- Comparison: Unlike the Boc-amino derivative, this compound lacks a protected amine, limiting its utility in peptide coupling reactions. The ketone group offers a reactive site for nucleophilic additions .
6-Aminomethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane
- Key Features: Features a Boc-protected amine at the 3-position and an aminomethyl group at the 6-position.
- Molecular Weight : 226.32 g/mol (C₁₂H₂₂N₂O₂).
- Applications : Used in combinatorial chemistry to introduce primary amines into scaffolds, enabling conjugation with fluorophores or pharmacophores .
- Comparison: The additional aminomethyl group provides a secondary functionalization site, enhancing versatility compared to the mono-functionalized Boc-amino derivative .
3-Oxa-6-azabicyclo[3.1.1]heptane
- Key Features : Replaces one carbon atom in the bicyclic framework with an oxygen atom.
- Synthesis : Synthesized via a seven-step sequence starting from inexpensive morpholine precursors .
- Applications : Acts as a morpholine isostere with similar lipophilicity (cLogP ≈ 0.5) but improved conformational rigidity .
6-Thia-3-azabicyclo[3.1.1]heptane
- Key Features : Incorporates a sulfur atom in the bicyclic structure.
- Molecular Weight : 115.20 g/mol (C₅H₉NS).
- Applications : Explored for its unique electronic properties in modulating enzyme inhibition, particularly in sulfur-dependent metabolic pathways .
- Comparison: The thia-substitution increases ring strain and polarity, differentiating it from the Boc-amino derivative in terms of metabolic stability and bioavailability .
Data Table: Comparative Analysis of Bicyclic Amines
Research Findings and Trends
- Synthetic Accessibility: Boc-protected derivatives (e.g., this compound) are favored for their ease of handling in multi-step syntheses compared to unprotected amines .
- Pharmacological Relevance : Compounds like 3-benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane demonstrate enhanced binding to serotonin receptors due to hydroxyl group interactions .
- Emerging Scaffolds : Heteroatom-substituted variants (e.g., 3-oxa or 6-thia) are gaining traction for tuning pharmacokinetic properties while retaining target affinity .
Biological Activity
endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane is a bicyclic amine compound characterized by its unique bicyclo[3.1.1]heptane structure and a tert-butoxycarbonyl (Boc) protecting group on the amine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzyme and receptor functions.
Chemical Structure and Synthesis
The structure of this compound includes a nitrogen atom integrated into the bicyclic framework, which enhances its biological properties. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing the free amine to participate in further chemical reactions.
Synthesis Method
The synthesis typically involves:
- Reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Conducting the reaction under mild conditions, often at room temperature, for several hours to achieve high yields and purity.
The biological activity of this compound is hypothesized to involve interactions with biological targets such as:
- Enzymes : The compound may modulate enzyme activity through competitive inhibition or allosteric modulation.
- Receptors : It has potential interactions with nicotinic acetylcholine receptors (nAChRs), as evidenced by studies on similar bicyclic derivatives.
Comparative Biological Studies
Research has shown that derivatives of 3-azabicyclo[3.1.1]heptane exhibit varying affinities for nAChR subtypes:
| Compound | Receptor Affinity (K_i) | Selectivity |
|---|---|---|
| 4a | 0.023 nM | High for α4β2 |
| 4b | 0.056 nM | High for α4β2 |
| 4c | Not specified | Most selective for α7α4β2 |
These findings suggest that modifications in the bicyclic structure can significantly influence receptor binding and selectivity, which may also apply to this compound.
Case Studies
Recent studies have explored the biological properties of similar compounds:
- DPP-4 Inhibitors : Compounds based on azabicyclo structures have been synthesized and evaluated for their DPP-4 inhibitory activity, showing promising results with IC50 values as low as 16.8 nM, indicating potential applications in diabetes management.
- Cytotoxicity Assays : Related bicyclic compounds have been tested against various cancer cell lines, revealing moderate cytotoxicity with IC50 values ranging from 3.89 μM to 16 μg/mL.
Q & A
Q. How are enantiomeric impurities detected in stereochemically complex syntheses?
- Answer : Chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases (ethanol/hexane) separates enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments differentiate endo vs. exo configurations by spatial proximity of protons .
Key Notes
- Avoid supplier-specific data (e.g., pricing, bulk orders) per academic focus.
- Citations prioritize peer-reviewed methodologies over commercial sources.
- Advanced questions emphasize mechanistic insights and troubleshooting over basic protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
